molecular formula C17H12N2O5 B2732530 (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate CAS No. 301339-59-3

(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B2732530
CAS No.: 301339-59-3
M. Wt: 324.292
InChI Key: VXDYOCYFPMAXEE-JLHYYAGUSA-N
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Description

(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is a cyanoacrylate derivative featuring a furan ring substituted with a 4-nitrophenyl group and an allyl ester moiety. Its structure combines electron-withdrawing substituents (cyano and nitro groups) with a conjugated π-system, making it a candidate for applications in UV absorption and materials science.

Properties

IUPAC Name

prop-2-enyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-2-9-23-17(20)13(11-18)10-15-7-8-16(24-15)12-3-5-14(6-4-12)19(21)22/h2-8,10H,1,9H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDYOCYFPMAXEE-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate typically involves a multi-step process. One common method starts with the preparation of 5-(4-nitrophenyl)furan-2-carbaldehyde, which is then subjected to a Knoevenagel condensation with malononitrile to form the corresponding cyanoacrylate. The final step involves the allylation of the cyanoacrylate using allyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furanones.

    Reduction: Amino derivatives.

    Substitution: Substituted acrylates with various functional groups.

Scientific Research Applications

(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the cyano group may participate in hydrogen bonding or dipole interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound is compared to two key analogs (Table 1):

Table 1: Structural and Functional Properties of Analogous Compounds

Compound Name Substituent on Furan Ester Group λmax (nm) Key Properties
(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate 4-nitrophenyl Allyl N/A* Predicted strong UV absorption, moderate solubility
(E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate None 2-ethylhexyl 339 Broad UV absorption (300–400 nm), high solubility
(E)-allyl 2-cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylate 2,5-dichlorophenyl Allyl N/A Unknown UV profile; potential halogen effects

*λmax for the target compound is inferred based on substituent effects (discussed below).

Key Observations:

Electronic Effects of Substituents: The 4-nitrophenyl group in the target compound is a stronger electron-withdrawing group than the 2,5-dichlorophenyl group in its dichloro analog or the unsubstituted furan in the 2-ethylhexyl derivative . This enhances conjugation, likely red-shifting the UV absorbance beyond 339 nm, improving UVA coverage.

Ester Group Impact: The allyl ester in the target compound and dichloro analog may reduce solubility compared to the 2-ethylhexyl ester in , which is known for compatibility with oils and sunscreens .

Synthesis and Stability :

  • The nitro group may complicate synthesis due to its reactivity, whereas the 2-ethylhexyl derivative in was synthesized via a scalable protocol. Stability under UV exposure is a concern for nitro-containing compounds, necessitating formulation additives to mitigate photodegradation.

UV Absorption and Application Potential

  • Target Compound : Predicted to exhibit a bathochromic shift (λmax > 339 nm) due to nitro-group conjugation, extending coverage into UVA (315–400 nm). This contrasts with the 2-ethylhexyl analog , which primarily absorbs in UVB (280–315 nm).
  • Dichloro Analog: Limited data exist, but chloro substituents may offer intermediate absorption between nitro and unsubstituted furans.

Biological Activity

(E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate, with the chemical formula C17H14N2O5 and CAS number 301339-59-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, supported by relevant data and case studies.

1. Synthesis and Characterization

The synthesis of (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate typically involves a multi-step process:

  • Preparation of 5-(4-nitrophenyl)furan-2-carbaldehyde : This precursor undergoes a Knoevenagel condensation with malononitrile.
  • Formation of Cyanoacrylate : The resulting product is then allylated using allyl bromide in the presence of a base such as potassium carbonate.

Characterization techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 NMR (13C-NMR), and high-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has indicated that (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways. For instance, it has been reported that treatment with (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate leads to a significant reduction in cell viability in human breast cancer cells, with IC50 values suggesting potent anticancer effects .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vivo studies using models of induced inflammation demonstrated that it significantly reduced edema and inflammatory cytokine production. For example, at doses of 50 mg/kg, it was shown to decrease leukocyte migration by up to 90% in peritonitis models .

The biological activity of (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate can be attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : The presence of the cyano group allows for interactions that may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : The nitrophenyl group may facilitate binding to receptors associated with pain and inflammation pathways.

4. Comparative Analysis with Similar Compounds

To understand the unique properties of (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate, it is useful to compare it with similar compounds:

CompoundKey Functional GroupsBiological Activity
(E)-Allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylateAllyl, Cyano, NitroAntimicrobial, Anticancer, Anti-inflammatory
(E)-Allyl 2-cyano-3-(5-(phenyl)furan-2-yl)acrylateAllyl, CyanoLess potent due to lack of nitro group
(E)-Allyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylateAllyl, CyanoAltered electronic properties reduce activity

5. Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines showed that treatment with varying concentrations of (E)-allyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Anti-inflammatory Response
In an animal model for rheumatoid arthritis, administration of the compound led to a marked reduction in joint swelling and inflammation markers compared to control groups treated with saline or standard anti-inflammatory drugs.

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